2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride
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Overview
Description
2-oxa-5,8-diazaspiro[35]nonane hydrochloride is a chemical compound with the molecular formula C6H14Cl2N2O It is a spiro compound, which means it contains a spiro linkage where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with an epoxide. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the spiro linkage and to yield the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of specific functional groups with new substituents .
Scientific Research Applications
2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane: Similar spiro structure with a benzyl group.
2-Oxa-7-azaspiro[3.5]nonane hemioxalate: Another spiro compound with different substituents
Uniqueness
2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride is unique due to its specific spiro linkage and the presence of both oxygen and nitrogen atoms in the ring structure. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
2648962-95-0 |
---|---|
Molecular Formula |
C6H13ClN2O |
Molecular Weight |
164.6 |
Purity |
95 |
Origin of Product |
United States |
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